3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of tetrahydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of ethyl acetoacetate, urea, and 2-methylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Ethyl acetoacetate reacts with urea and 2-methylbenzaldehyde in the presence of piperidine.
Cyclization: The intermediate formed undergoes cyclization to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-6-methylpyridin-2-ylmethanol
- 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one
Uniqueness
Compared to similar compounds, 3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits unique structural features that contribute to its distinct biological activities. The presence of the 2-methylphenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-ethyl-6-(2-methylphenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-12(16)8-11(14-13(15)17)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACCISPVHWLEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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